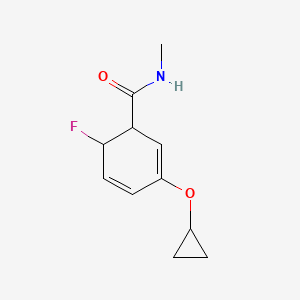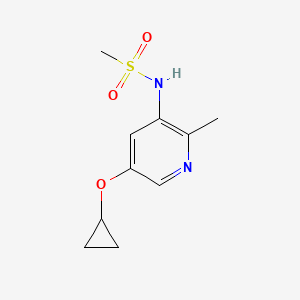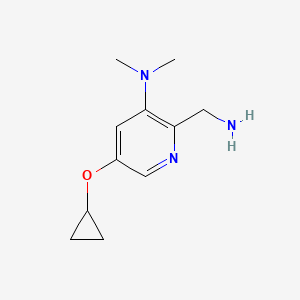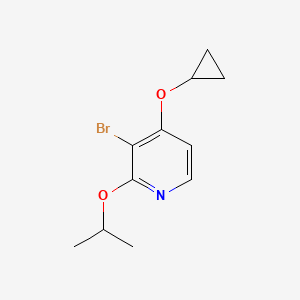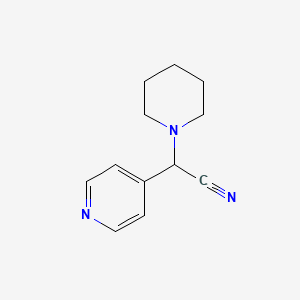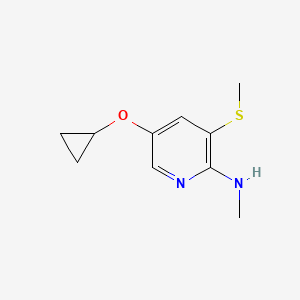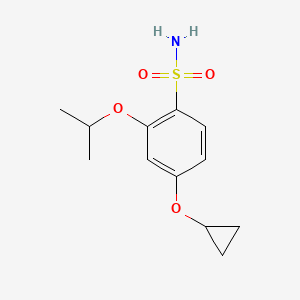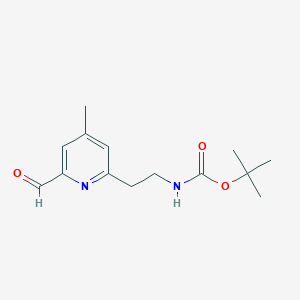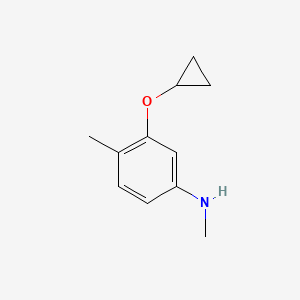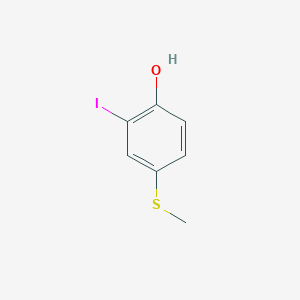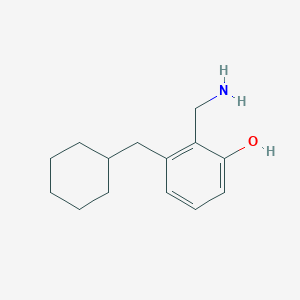
3-Cyclopropoxy-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropoxy group at the third position and a trifluoromethyl group at the fifth position. This compound is notable for its unique structural features, which impart distinct physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)pyridine typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the cyclo-condensation of a trifluoromethyl-containing building block with a pyridine precursor. This process can be achieved through various cyclo-condensation reactions using reagents such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclo-condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
3-Cyclopropoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery due to its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)pyridine is largely determined by its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
3-(Trifluoromethyl)pyridine: A simpler analog with similar applications in agrochemicals and pharmaceuticals.
Uniqueness: 3-Cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct physical and chemical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-3-8(5-13-4-6)14-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
GDJGOGOYLQRWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


